2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol
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Overview
Description
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is a complex organic compound that features a benzoxazole moiety, a phenyl group, and various functional groups including a nitro group, a methyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL typically involves the condensation of 2-aminophenol with an aldehyde under acidic or basic conditions to form the benzoxazole core .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog without the nitro, methyl, and chloro substituents.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
5-Chloro-2-aminophenol: A chlorinated analog used in similar synthetic routes.
Uniqueness
2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the chloro and methyl groups contribute to its stability and solubility .
Properties
Molecular Formula |
C21H14ClN3O4 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-8-14(20(26)18(9-12)25(27)28)11-23-16-5-2-13(3-6-16)21-24-17-10-15(22)4-7-19(17)29-21/h2-11,26H,1H3 |
InChI Key |
JBWMKAUNBYPEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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